2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
The compound 2-{[3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide features a hybrid structure combining a 1,4-diazaspiro[4.4]nona-1,3-diene core with a sulfanyl-acetamide side chain. Key structural elements include:
- A spirocyclic diaza ring (1,4-diazaspiro[4.4]nona-1,3-diene), which confers rigidity and influences electronic properties.
- A 4-chlorophenyl substituent on the diazaspiro ring, introducing steric bulk and electron-withdrawing effects.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3OS/c22-15-5-3-14(4-6-15)19-20(26-21(25-19)11-1-2-12-21)28-13-18(27)24-17-9-7-16(23)8-10-17/h3-10H,1-2,11-13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYMHDMZJCKHKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Structural Variations: Spiro Ring Size and Substituents
The target compound is compared below with three structurally related analogs (Table 1):
Table 1: Comparison of Core Structural Features
Key Observations:
- Substituent Effects : Replacement of chlorine with bromine (as in ) increases steric and electronic effects, while fluorine (in the target compound) enhances electronegativity and metabolic stability.
- Acetamide Modifications : Bulky groups like 3,4-dimethylphenyl () may hinder solubility but improve target selectivity.
Electronic and Physicochemical Properties
- Electron-Withdrawing Groups (e.g., Cl, F) reduce electron density on the aromatic ring, altering reactivity in electrophilic substitutions.
- Lipophilicity : Fluorine and chlorine substituents enhance logP values, favoring membrane permeability.
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